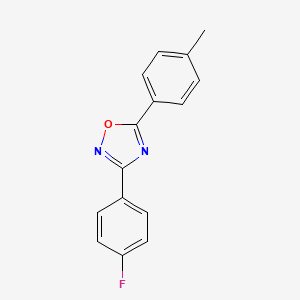
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate, also known as DMOB, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamides and has a molecular weight of 337.26 g/mol. DMOB has been found to exhibit various biological activities and can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate is not fully understood, but it has been proposed to act through different pathways. It has been suggested that this compound inhibits histone deacetylase (HDAC) activity, leading to changes in gene expression and cell cycle arrest. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that support tumor growth. This compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to reduced inflammation. This compound has also been shown to reduce liver damage in animal models of liver injury.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has advantages as a research tool due to its ability to inhibit HDAC activity and its anti-tumor and anti-inflammatory effects. However, this compound has limitations, including its low solubility in water and potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and duration of this compound treatment in different experimental settings.
Zukünftige Richtungen
Future research directions for 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. The development of more efficient synthesis methods and analogs of this compound may also lead to improved biological activity and reduced toxicity. The role of this compound in epigenetic regulation and gene expression is an area of ongoing research.
Synthesemethoden
The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate can be achieved using different methods, including the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride, followed by reaction with 3-bromobenzoyl chloride and then esterification with ethyl oxalyl chloride. Another method involves the reaction of 3-bromobenzoic acid with N,N-dimethylformamide dimethyl acetal and 2,5-dimethylphenylacetic acid, followed by esterification with oxalyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenyl)-2-oxoethyl 3-bromobenzoate has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. It has been shown to inhibit the growth of different cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to inhibit the replication of the hepatitis B virus and reduce inflammation in animal models of inflammatory bowel disease.
Eigenschaften
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-11-6-7-12(2)15(8-11)16(19)10-21-17(20)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGQWBPNGYDPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
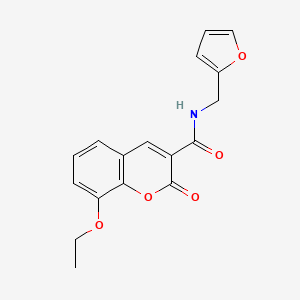
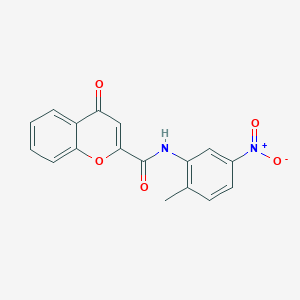
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)
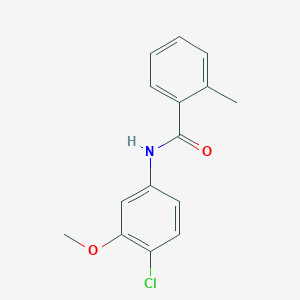
![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)


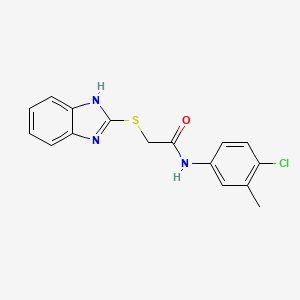
![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)
